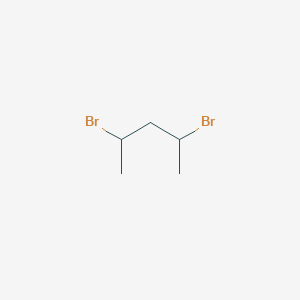

2,4-Dibromopentane

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c1-4(6)3-5(2)7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZOHDYKJXNCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884890 | |

| Record name | Pentane, 2,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19398-53-9, 1825-11-2 | |

| Record name | 2,4-Dibromopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19398-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | meso-2,4-Dibromopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 2,4-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 2,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unraveling the Stereochemical Complexity of 2,4-Dibromopentane

An In-depth Technical Guide to the Stereoisomers of 2,4-Dibromopentane

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a cornerstone of modern chemistry, profoundly influencing the physical, chemical, and biological properties of molecules. 2,4-Dibromopentane serves as an exemplary model for understanding the nuances of stereoisomerism in molecules with multiple chiral centers. This guide provides a comprehensive exploration of the stereoisomers of 2,4-dibromopentane, detailing their structural relationships, properties, and the analytical principles governing their differentiation.

At the heart of 2,4-dibromopentane's stereochemistry are its two chiral centers, located at the second and fourth carbon atoms (C2 and C4).[1][2] A chiral center is a carbon atom bonded to four different groups, which allows for the existence of non-superimposable mirror images.[1] The theoretical maximum number of stereoisomers for a molecule can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers. For 2,4-dibromopentane, with two chiral centers, this rule predicts a maximum of 2² = 4 stereoisomers.[2] However, the symmetrical nature of this molecule introduces a key feature—the formation of a meso compound—which reduces the actual number of unique stereoisomers to three.[3]

The Stereoisomers: Enantiomers, a Meso Compound, and Diastereomers

The four possible configurations based on the R/S nomenclature for the two chiral centers are (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R).[1][2] A detailed analysis of their structures and relationships reveals the true isomeric landscape.

The Enantiomeric Pair: (2R, 4R) and (2S, 4S)

Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[1][4] In the case of 2,4-dibromopentane, the (2R, 4R) and (2S, 4S) configurations constitute an enantiomeric pair.[1][2]

-

(2R, 4R)-2,4-dibromopentane: Both chiral centers possess the 'R' configuration.

-

(2S, 4S)-2,4-dibromopentane: Both chiral centers possess the 'S' configuration.

These two molecules are mirror images and cannot be superimposed on one another. As with all enantiomeric pairs, they exhibit identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment.[1] Their distinguishing characteristic is their equal but opposite rotation of plane-polarized light, making them optically active.[1] A 1:1 mixture of these two enantiomers is called a racemic mixture, which is optically inactive because the rotations of the individual enantiomers cancel each other out.[1]

The Meso Compound: (2R, 4S)-2,4-dibromopentane

A meso compound is an achiral molecule that contains chiral centers.[5] This occurs when a molecule with multiple stereocenters possesses an internal plane of symmetry that makes it superimposable on its mirror image.[5][6]

For 2,4-dibromopentane, the (2R, 4S) configuration has such a plane of symmetry.[3][6][7] The molecule can be rotated so that the C1, C2, and C3 atoms lie in a plane, and the two halves of the molecule are mirror images of each other. Consequently, (2R, 4S)-2,4-dibromopentane is achiral and optically inactive.[6][7][8] Its mirror image, the (2S, 4R) configuration, is identical to the (2R, 4S) form when rotated 180 degrees. Therefore, (2R, 4S) and (2S, 4R) represent the same single, achiral meso compound.[9]

Diastereomeric Relationships

Diastereomers are stereoisomers that are not mirror images of each other.[1] Unlike enantiomers, diastereomers have different physical properties and can be separated by standard laboratory techniques such as distillation or chromatography.[1] The stereoisomers of 2,4-dibromopentane exhibit the following diastereomeric relationships:

-

The meso compound, (2R, 4S)-2,4-dibromopentane, is a diastereomer of both the (2R, 4R) and the (2S, 4S) enantiomers.

The relationships between all possible configurations are summarized in the diagram below.

Caption: Relationships between the stereoisomers of 2,4-dibromopentane.

Visualization of the Stereoisomers

The three-dimensional structures of the unique stereoisomers are crucial for understanding their properties.

Sources

- 1. vaia.com [vaia.com]

- 2. brainly.com [brainly.com]

- 3. 21 constitutional isomers of molecular formula C5H10Cl2, C5H10Br2, C5H10F2 or C5H10I2 condensed structural formula, IUPAC names, skeletal formula, R/S optical isomers chain positional substituent group isomerism isomers of C5H10Cl2 C5H10Br2 C5H10F2 C5H10I2 Doc Brown's revision notes for advanced level organic chemistry courses AQA, Edexcel, OCR, WJEC, IB, CCEA exam boards [docbrown.info]

- 4. Enantiomers, Diastereomers, Meso Compounds, IIT JEE Isomerism, Free study material of Organic Chemistry [askiitians.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chegg.com [chegg.com]

- 7. brainly.com [brainly.com]

- 8. 2,4 dibromopentane have meso form its plane of symmetry is__ | Filo [askfilo.com]

- 9. Given below are organic halo-substituted compounds. a) 1,2-dibromopropane.. [askfilo.com]

Stereochemical Architecture and Physical Properties of 2,4-Dibromopentane Isomers: A Technical Guide

Executive Summary

In the realm of drug development and synthetic organic chemistry, the precise control of stereochemistry is paramount. 2,4-Dibromopentane (

Stereochemical Architecture & Causality

2,4-Dibromopentane contains two chiral centers at the C2 and C4 positions. Because these two stereocenters are structurally equivalent (bonded to the same four groups:

The stereoisomers are classified as follows:

-

(2R, 4R) and (2S, 4S) Isomers: These form a pair of non-superimposable mirror images known as enantiomers. In an achiral environment, they possess identical scalar physical properties and exist together as a racemic mixture[1].

-

(2R, 4S) Isomer: This configuration contains an internal plane of symmetry, rendering the molecule superimposable on its mirror image (2S, 4R). This achiral configuration is known as the meso compound[2].

The relationship between the meso compound and the racemic mixture is diastereomeric[2]. This is a critical distinction: while enantiomers have identical physical properties, diastereomers have different spatial arrangements that alter their net molecular dipole moments and intermolecular packing[1]. Consequently, the meso and racemic forms exhibit distinct boiling points, densities, and solubilities, which dictates the methodologies required for their separation[3].

Caption: Stereochemical relationships and symmetry classifications of 2,4-Dibromopentane isomers.

Physical Properties & Thermodynamic Data

Understanding the baseline physical properties of the 2,4-dibromopentane mixture is essential for designing purification workflows. The table below summarizes the quantitative data for the commercially available mixture of isomers.

| Property | Value | Source |

| Molecular Formula | PubChem[4] | |

| Molecular Weight | 229.94 g/mol | PubChem[4] |

| Exact Mass | 229.91288 Da | PubChem[4] |

| Boiling Point (Mixture) | 40 °C (at 4 mmHg) | TCI America[5] |

| Specific Gravity (20/20) | 1.64 | TCI America[5] |

| Refractive Index | 1.50 | TCI America[5] |

| Flash Point | 59 °C | TCI America[5] |

| Lipophilicity (XLogP3) | 3.0 | PubChem[4] |

Causality in Property Variance: The boiling point of 40 °C at reduced pressure (4 mmHg) represents the bulk mixture[5]. However, the meso and racemic forms will fractionate at slightly different temperatures. The meso compound typically adopts an anti conformation to minimize steric clash between the bulky bromine atoms, resulting in a lower net dipole moment. The racemic enantiomers, conversely, may adopt gauche conformations that yield a stronger net dipole. This difference in dipole-dipole interaction directly causes the variance in their respective boiling points and chromatographic retention factors.

Experimental Methodologies: Separation & Resolution

To achieve stereopurity for drug development, researchers must employ a two-tiered separation strategy. Diastereomers are separated first using achiral thermodynamic properties, followed by the chiral resolution of the enantiomers[3].

Protocol 1: Diastereomeric Separation (Meso vs. Racemic)

Because the meso and racemic forms are diastereomers, they can be separated using standard achiral techniques based on their boiling point and polarity differentials[3].

Methodology: Preparative Gas Chromatography (GC)

-

System Preparation: Equip a preparative GC system with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane). Causality: A non-polar stationary phase ensures that separation is driven strictly by London dispersion forces and boiling point differences, preventing peak tailing associated with halogenated compounds.

-

System Suitability & Self-Validation: Inject a 1 µL analytical aliquot of the crude mixture. Optimize the temperature gradient (e.g., hold at 50 °C for 2 mins, ramp 5 °C/min to 150 °C) until baseline resolution (

) between the meso and racemic peaks is validated by a Flame Ionization Detector (FID). -

Preparative Scale-Up: Execute the optimized gradient on the preparative scale. Route the eluting fractions into separate chilled collection vials (-20 °C) to prevent the volatilization of the purified liquids.

-

Verification: Re-inject the collected fractions analytically to confirm diastereomeric purity (>98%).

Protocol 2: Chiral Resolution of the Racemic Mixture

Enantiomers cannot be separated by standard distillation or achiral chromatography[3]. They require a chiral environment to form transient diastereomeric complexes.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: Utilize a polysaccharide-based chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Causality: The chiral cavities within the cellulose matrix create differential inclusion complexes with the (2R, 4R) and (2S, 4S) enantiomers, altering their retention times.

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane/Isopropanol (95:5 v/v). Degas the solvent thoroughly via sonication to prevent baseline drift.

-

Self-Validation: Inject the isolated racemic fraction from Protocol 1. Monitor UV absorbance at 210 nm. Adjust the flow rate until the two enantiomers exhibit distinct, baseline-separated peaks. The protocol validates itself when the integration of both peaks yields a perfect 1:1 ratio, confirming the starting material was a true racemate.

-

Fraction Collection: Run the preparative sequence. Remove the organic solvent from the collected fractions under reduced pressure using a rotary evaporator (water bath at 30 °C) to yield the pure (2R, 4R) and (2S, 4S) enantiomers.

Caption: Step-by-step experimental workflow for the isolation and chiral resolution of isomers.

Pharmacological Relevance & Synthetic Applications

In drug discovery, 2,4-dibromopentane is frequently utilized as a dialkylating agent. When reacted with primary amines, it undergoes a double

Because

References

-

"2,4-dibromopentane isomers physical properties" - Vaia. Available at: [Link]

-

"(2R,4R)-2,4-dibromopentane | C5H10Br2 | CID 92179323" - PubChem. Available at:[Link]

-

"Multiple Stereocenters - Stereochemical and Conformational Isomerism" - Pharmacy180. Available at: [Link]

-

"Chapter 4 - Organic Chemistry" - University of Kentucky. Available at: [Link]

-

"Stereoisomerism Practice Problems" - Scribd. Available at: [Link]

Sources

Stereochemical Elucidation of 2,4-Dibromopentane via High-Resolution ¹H and ¹³C NMR Spectroscopy

Executive Summary

The structural characterization of halogenated alkanes presents unique challenges in stereochemistry and magnetic resonance. 2,4-Dibromopentane (

This whitepaper provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 2,4-dibromopentane. By examining the causality between molecular symmetry and magnetic equivalence, we establish a self-validating framework for differentiating these stereoisomers.

Theoretical Framework: Causality in NMR Spectral Discrepancies

To understand the NMR spectra of 2,4-dibromopentane, one must analyze the causality between its 3D spatial geometry and the resulting magnetic environments of its protons[2]. The differences in the spectra of the meso and racemic forms are not arbitrary; they are the direct mathematical consequence of molecular symmetry.

The Meso Isomer (2R, 4S)

In the meso form, the molecule possesses an internal plane of symmetry (

-

Causality of Diastereotopicity: Because of this symmetry plane, the two methyl groups (C1, C5) are equivalent, and the two methine protons (C2, C4) are equivalent. However, the two protons attached to the C3 carbon are diastereotopic . One proton is sterically positioned "inside" the cleft formed by the two bulky bromine atoms (pseudo-cis), while the other is positioned "outside" (pseudo-trans).

-

Spectral Result: They reside in permanently distinct magnetic environments that cannot be averaged out by bond rotation. Consequently, they resonate at two distinct chemical shifts and exhibit complex splitting due to strong geminal coupling (

Hz) with each other, as well as vicinal coupling (

The Racemic Isomers (2R,4R and 2S,4S)

The enantiomeric dl pair lacks a plane of symmetry but possesses a

-

Causality of Homotopicity: A 180-degree rotation around this

axis perfectly superimposes the two C3 protons. Therefore, in an achiral solvent like -

Spectral Result: Because they share the exact same magnetic environment, they resonate as a single, unified multiplet (often appearing as a pseudo-triplet or doublet of doublets), drastically simplifying the spectral topography.

Quantitative Data Presentation

When analyzing a commercial sample of 2,4-dibromopentane, it is typical to observe a mixture of both the meso and racemic forms. The quantitative data below summarizes the high-resolution ¹H and ¹³C NMR shifts[2][3].

Table 1: ¹H NMR Spectral Data (400 MHz, )

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Stereoisomer Origin |

| -CHBr- (C2, C4) | 4.37 | Multiplet (m) | 2H | Isomer A (meso or dl) |

| -CHBr- (C2, C4) | 4.20 | Multiplet (m) | 2H | Isomer B (meso or dl) |

| -CH₂- (C3, inside) | 2.50 | ddd / dt | 1H | Meso (Diastereotopic) |

| -CH₂- (C3, outside) | 2.17 | ddd / dt | 1H | Meso (Diastereotopic) |

| -CH₂- (C3) | 2.10 | t / dd | 2H | Racemic (Homotopic) |

| -CH₃ (C1, C5) | 1.76 | Doublet (d) | 6H | Isomer A (meso or dl) |

| -CH₃ (C1, C5) | 1.71 | Doublet (d) | 6H | Isomer B (meso or dl) |

Table 2: ¹³C NMR Spectral Data (100 MHz, )

| Carbon Assignment | Chemical Shift Range (ppm) | Carbon Type |

| C2, C4 (-CHBr-) | 50.0 - 52.0 | Methine (CH) |

| C3 (-CH₂-) | 46.0 - 49.0 | Methylene (CH₂) |

| C1, C5 (-CH₃) | 25.0 - 27.0 | Methyl (CH₃) |

(Note: Exact ¹³C shifts vary slightly (~1-2 ppm) between the meso and racemic forms due to the

Stereoisomer Identification Workflow

The following diagram illustrates the logical decision tree used by application scientists to definitively assign the stereochemistry of a 2,4-dibromopentane sample based on the C3 methylene proton signals.

Fig 1. Logical workflow for elucidating 2,4-dibromopentane stereochemistry via C3 proton analysis.

Experimental Protocol: Self-Validating NMR Acquisition

Trustworthiness in analytical chemistry requires that every protocol acts as a self-validating system. The following methodology ensures that each step confirms the integrity of the previous one, eliminating artifacts that could be misconstrued as diastereotopic splitting.

Step 1: Sample Preparation & Internal Calibration

-

Action: Dissolve 15-20 mg of 2,4-dibromopentane in 0.6 mL of deuterated chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube. -

System Validation: The TMS peak must appear exactly at 0.00 ppm. This validates the chemical shift referencing. If the TMS peak is shifted, the external magnetic field (

) has drifted.

Step 2: Probe Tuning and Matching (T&M)

-

Action: Insert the sample into the spectrometer (e.g., 400 MHz). Run the tuning and matching routine for the ¹H and ¹³C channels. Adjust the probe's capacitance and inductance to match the Larmor frequencies.

-

System Validation: The "wobble" curve must dip exactly at the center frequency line. This validates maximum Radio Frequency (RF) power transfer, ensuring the signal-to-noise ratio (SNR) is optimized to detect subtle geminal couplings.

Step 3: Deuterium Locking and Shimming

-

Action: Lock the spectrometer onto the deuterium frequency of the

solvent. Execute gradient shimming (e.g., TopShim) to adjust the Z1-Z5 shim coils, homogenizing the -

System Validation: The lock signal level must stabilize at a high amplitude without oscillation. The full-width at half-maximum (FWHM) of the TMS singlet must be

Hz. If the peak is broader, the complex multiplets of the C3 protons will blur together, rendering stereochemical assignment impossible.

Step 4: Pulse Sequence & Acquisition

-

Action: Run a standard 1D ¹H sequence (zg30) with 16-64 scans and a relaxation delay (

) of 2 seconds. For ¹³C, run a proton-decoupled sequence (zgpg30) with -

System Validation: The receiver gain (RG) must auto-calibrate to a value that does not clip the Free Induction Decay (FID). An unclipped FID ensures that the Fourier Transform will not generate baseline artifacts (sinc wiggles).

Step 5: Data Processing & Integration

-

Action: Apply a Fourier Transform (FT), followed by zero-order and first-order phase correction. Apply a polynomial baseline correction. Integrate the signals from left to right.

-

System Validation: The integral ratios of the CH : CH₂ : CH₃ protons must equal exactly 2:2:6. If the ratio deviates, it mathematically proves the presence of overlapping impurities or incomplete relaxation, invalidating the dataset.

References

-

SpectraBase. "2,4-Dibromopentane - 13C NMR Chemical Shifts." John Wiley & Sons, Inc. Available at:[Link][3]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 137228, 2,4-Dibromopentane." PubChem. Available at:[Link][4]

-

Schilling, F. C. "Stereoconfigurations of Poly(vinyl bromide) and Poly(vinyl chloride). An Examination by Carbon-13 NMR of the Effects of the model compound 2,4-dibromopentane." Macromolecules (ACS Publications). Available at:[Link][1]

Sources

understanding the chiral centers in 2,4-Dibromopentane.

An In-depth Technical Guide to the Chiral Centers in 2,4-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of 2,4-dibromopentane, a molecule that serves as an exemplary model for understanding the principles of stereoisomerism involving multiple chiral centers. We will dissect the structural features that give rise to its stereoisomers, including an enantiomeric pair and a meso compound. This guide details the relationships between these isomers—enantiomers and diastereomers—and outlines the theoretical and practical methodologies for their identification, separation, and characterization. The principles discussed herein are foundational for professionals in chemical synthesis and drug development, where the precise three-dimensional structure of a molecule is paramount to its function and interaction with other chiral entities.

Introduction to Stereoisomerism: The Case of 2,4-Dibromopentane

Stereoisomers are molecules that share the same molecular formula and connectivity of atoms but differ in the three-dimensional arrangement of those atoms in space.[1] This subtlety in spatial orientation can lead to profound differences in physical, chemical, and biological properties. A key concept in stereoisomerism is chirality , a geometric property of a molecule that is non-superimposable on its mirror image, much like a pair of hands.[2]

The source of chirality in many organic molecules is the chiral center (or stereocenter), which is typically a carbon atom bonded to four different and distinct groups.[3][4] The presence of chiral centers gives rise to various types of stereoisomers:

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties in an achiral environment, except for their interaction with plane-polarized light.[3]

-

Diastereomers: Stereoisomers that are not mirror images of each other. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation using standard laboratory techniques like chromatography.[3][5]

-

Meso Compounds: Molecules that contain chiral centers but are achiral overall due to an internal plane of symmetry. A meso compound is superimposable on its mirror image and is optically inactive.[6]

2,4-Dibromopentane is an ideal subject for this guide because its structure is complex enough to exhibit all these stereoisomeric relationships, yet simple enough to be clearly understood.

Analysis of Chiral Centers in 2,4-Dibromopentane

The structure of 2,4-dibromopentane (C₅H₁₀Br₂) features a five-carbon chain with bromine atoms substituted at the second and fourth positions.

To identify the chiral centers, we examine each carbon atom:

-

C1 & C5 (CH₃): Bonded to three hydrogens and one carbon. Not chiral.

-

C3 (CH₂): Bonded to two hydrogens and two carbons. Not chiral.

-

C2: Bonded to a hydrogen (H), a bromine (Br), a methyl group (CH₃), and a -CH₂CH(Br)CH₃ group. These four groups are different, making C2 a chiral center .[1][3]

-

C4: Bonded to a hydrogen (H), a bromine (Br), a methyl group (CH₃), and a -CH(Br)CH₂CH₃ group. These four groups are also different, making C4 a chiral center .[1][3]

With two chiral centers (n=2), the maximum number of possible stereoisomers is 2ⁿ = 2² = 4.[1] These potential configurations are determined by assigning the absolute configuration (R or S) at each chiral center using the Cahn-Ingold-Prelog priority rules.[4] The four possible combinations are (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R).[3]

The Stereoisomers of 2,4-Dibromopentane: A Detailed Breakdown

Analysis of the four possible configurations reveals that there are only three unique stereoisomers due to the molecule's symmetry.[7]

The Enantiomeric Pair: (2R, 4R) and (2S, 4S)

The (2R, 4R)-2,4-dibromopentane and (2S, 4S)-2,4-dibromopentane configurations are non-superimposable mirror images of each other.[1][3] This makes them a pair of enantiomers.

-

(2R, 4R)-2,4-dibromopentane: Both chiral centers have the R configuration.

-

(2S, 4S)-2,4-dibromopentane: Both chiral centers have the S configuration.

These two isomers are chiral and therefore optically active. They will rotate plane-polarized light to an equal magnitude but in opposite directions. A 1:1 mixture of these two enantiomers is called a racemic mixture, which is optically inactive.[3]

The Meso Compound: (2R, 4S)-2,4-dibromopentane

When we consider the (2R, 4S) and (2S, 4R) configurations, we find they are, in fact, the same achiral molecule.[8] This is because the molecule possesses an internal plane of symmetry that bisects the C3 carbon.[6][9]

-

(2R, 4S)-2,4-dibromopentane: This molecule is a meso compound. Despite having two chiral centers, its internal symmetry makes it achiral and thus optically inactive.[9][10] The reflection of the (2R) center through the symmetry plane results in a (4S) center, making the molecule superimposable on its mirror image.

Summary of Stereoisomeric Relationships

The relationships between the three unique stereoisomers can be summarized as follows:

| Isomer 1 | Isomer 2 | Relationship |

| (2R, 4R) | (2S, 4S) | Enantiomers |

| (2R, 4R) | (2R, 4S) | Diastereomers |

| (2S, 4S) | (2R, 4S) | Diastereomers |

This network of relationships is visually represented in the diagram below.

Experimental Methodologies for Analysis

Distinguishing and separating the stereoisomers of 2,4-dibromopentane requires a logical workflow that exploits their differing physical properties.

Separation of Diastereomers

The fundamental difference in physical properties between diastereomers allows for their separation using standard achiral chromatographic techniques such as gas chromatography (GC) or column chromatography.[3] The enantiomeric pair, ((2R, 4R) and (2S, 4S)), will co-elute as a single fraction, while the meso isomer (2R, 4S) will elute as a separate fraction with a different retention time.

Conceptual Protocol: Diastereomer Separation by Column Chromatography

-

Stationary Phase Selection: Choose an appropriate achiral stationary phase, such as silica gel.

-

Mobile Phase Optimization: Select a solvent system (eluent) that provides good separation between the meso compound and the enantiomeric pair. The polarity difference between the diastereomers is the basis for this separation.

-

Sample Loading: Dissolve the mixture of 2,4-dibromopentane stereoisomers in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Pass the mobile phase through the column, collecting fractions over time.

-

Fraction Analysis: Analyze the collected fractions using a technique like Thin Layer Chromatography (TLC) or GC to identify which fractions contain the pure meso isomer and which contain the racemic mixture of enantiomers.

Characterization of Separated Isomers

Once the diastereomers are separated, they can be characterized to confirm their identity.

-

Polarimetry: This is the most direct method to distinguish between chiral and achiral compounds.

-

The fraction containing the meso isomer will show no optical rotation (0°).[11]

-

The fraction containing the racemic mixture of (2R, 4R) and (2S, 4S) will also show no net optical rotation. Note: To observe optical activity, the enantiomers would need to be separated from each other (resolved) using a chiral separation technique, which is beyond the scope of this foundational guide.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are powerful tools for distinguishing diastereomers.[12] Since they are distinct compounds, their respective nuclei exist in different chemical environments.

-

The ¹H and ¹³C NMR spectra of the meso isomer will be different from the spectra of the enantiomeric pair. For example, due to the meso compound's symmetry, chemically equivalent protons and carbons will produce simpler signals compared to the less symmetric chiral isomers.

-

The overall experimental workflow is illustrated below.

Conclusion

The stereochemistry of 2,4-dibromopentane, with its two chiral centers, gives rise to three unique stereoisomers: the chiral (2R, 4R) and (2S, 4S) enantiomers, and the achiral (2R, 4S) meso compound. The relationships between these isomers as enantiomers and diastereomers dictate their physical properties and provide a clear basis for their experimental separation and characterization. A thorough understanding of these principles is not merely academic; it is a critical requirement for scientists in fields such as medicinal chemistry and materials science, where the specific three-dimensional arrangement of a molecule determines its biological activity, physical properties, and overall utility.

References

- Vaia. (n.d.). Write structures for all the configurations possible for 2,4-dibromopentane...

- Brainly. (2023, October 11). Draw all the unique stereoisomers of 2,4-dibromopentane. Cross out any duplicates.

- Brainly. (2024, February 16). Which is a meso compound? A) (2R,4R)-2,4-dibromopentane B) (2R,4S)...

- NC State University Libraries. (n.d.). Chapter 5 – Stereochemistry at Tetrahedral Centers – Student Solutions Manual for Organic Chemistry.

- Transtutors. (2022, February 14). a) For 2,4-dibromopentane, draw ALL of the unique stereoisomers...

- University of Calgary. (n.d.). Stereochemistry.

- NIST. (n.d.). Meso-2,4-dibromopentane.

- Filo. (2025, May 3). Given below are organic halo-substituted compounds...

- Organic Syntheses. (n.d.). 2,4-Dibromo-3-pentanone.

- Chegg. (2015, June 11). Solved a) For 2,4-dibromopentane, draw ALL of the unique...

- Chegg. (2020, May 13). Solved Which is a meso compound? O A. (2R,...

- ChemicalBook. (n.d.). 2,4-DIBROMOPENTANE(19398-53-9) 1H NMR spectrum.

- Filo. (2025, May 10). 2,4 dibromopentane have meso form its plane of symmetry is...

- Homework.Study.com. (n.d.). Which of the following substances have meso forms? (a) 2,3-dibromobutane...

- Chemistry Steps. (2025, July 23). How to Determine the R and S Configuration.

- Jasperse, J. (n.d.). Ch. 5 Stereochemistry.

- NIST. (n.d.). Meso-2,4-dibromopentane IR Spectrum.

- Chegg. (2024, February 26). Solved How many stereoisomers for the 2,4-dibromopentane are...

- PubMed. (1993, April). Conformational analysis of A and B rings in 2-, 4-, and 6-bromosubstituted steroidal 4-en-3-ones by nuclear magnetic resonance.

- PubChem. (n.d.). Pentane, 2,4-dibromo-.

- PASSchem. (n.d.). Organic Chemistry — Conformational Analysis: Cycloalkane Chair Drawing and Interpretation.

- Rapid Learning Center. (n.d.). OAT Organic Chemistry - Problem Drill 08: Conformational Analysis.

- IntechOpen. (2018, October 10). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures.

- Google Patents. (n.d.). US4874473A - Separation of diastereomers by extractive distillation.

- Benchchem. (n.d.). Conformational Landscape of 2,4-Diphenylthietane Isomers: An In-depth Technical Guide.

- Chegg. (2021, March 4). Solved 10) Draw all of the additional configurational isomers...

- ResearchGate. (2016, December 13). the spectroscopic analysis of 2,4'-dibromoacetophenone molecule by using quantum chemical calculations.

Sources

- 1. brainly.com [brainly.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. vaia.com [vaia.com]

- 4. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]

- 5. Stereochemistry [research.cm.utexas.edu]

- 6. homework.study.com [homework.study.com]

- 7. chegg.com [chegg.com]

- 8. Given below are organic halo-substituted compounds. a) 1,2-dibromopropane.. [askfilo.com]

- 9. brainly.com [brainly.com]

- 10. chegg.com [chegg.com]

- 11. Chapter 5 – Stereochemistry at Tetrahedral Centers – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 12. 2,4-DIBROMOPENTANE(19398-53-9) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Safe Handling and Utilization of 2,4-Dibromopentane

Introduction

2,4-Dibromopentane is a halogenated hydrocarbon, presenting as a colorless to light yellow liquid, that serves as a valuable intermediate in various organic syntheses.[1] Its utility in the fields of pharmaceutical development and materials science is predicated on the reactivity conferred by the two bromine substituents on the pentane backbone.[1] This reactivity, however, necessitates a thorough understanding and strict adherence to comprehensive safety protocols to mitigate potential risks to researchers and the laboratory environment. This guide provides an in-depth analysis of the safety precautions, handling procedures, and emergency responses pertinent to the laboratory use of 2,4-Dibromopentane, grounded in established safety principles and field-proven insights.

Physicochemical and Hazard Profile of 2,4-Dibromopentane

A comprehensive understanding of the intrinsic properties of 2,4-Dibromopentane is fundamental to its safe handling. The presence of two bromine atoms significantly influences its molecular weight, boiling point, and reactivity compared to its non-halogenated counterpart.[1]

| Property | Value | Source(s) |

| Molecular Formula | C5H10Br2 | [2][3] |

| Molecular Weight | 229.94 g/mol | [3][4] |

| CAS Number | 19398-53-9 | [1][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |

| Boiling Point | 40 °C at 4 mmHg | [6] |

| Density | 1.64 g/cm³ | [6] |

| Flash Point | 64.3 °C | [6] |

| Signal Word | Warning | [2] |

| Hazard Statements | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. | [2][7] |

Core Safety Directives and Personal Protective Equipment (PPE)

The primary routes of exposure to 2,4-Dibromopentane are inhalation, skin contact, and eye contact.[8][9] Therefore, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense

All manipulations of 2,4-Dibromopentane should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors.[10] The fume hood provides critical protection by continuously drawing airborne contaminants away from the user. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment: A Non-Negotiable Requirement

The selection of appropriate PPE is crucial for preventing direct contact with 2,4-Dibromopentane.

-

Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[10] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection: A flame-resistant laboratory coat must be worn to protect against skin contact and contamination of personal clothing.[10] Nitrile gloves are required to prevent direct skin contact; however, it is imperative to consult the glove manufacturer's specifications for breakthrough time and chemical compatibility. Always inspect gloves for any signs of degradation before use and remove them with care to avoid contaminating the skin.

-

Footwear: Closed-toe shoes are essential to protect the feet from potential spills.[10]

Safe Handling, Storage, and Disposal Protocols

Handling in the Laboratory

-

Ventilation: Always handle 2,4-Dibromopentane in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Ignition Sources: As a flammable liquid, keep 2,4-Dibromopentane away from heat, sparks, open flames, and hot surfaces.[2] Use of non-sparking tools and explosion-proof electrical equipment is recommended.[2]

-

Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfers.[2]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][7] Do not eat, drink, or smoke in the laboratory.[8]

Storage Requirements

Store 2,4-Dibromopentane in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[8] The storage area should be designated for flammable liquids.

Waste Disposal

As a halogenated hydrocarbon, 2,4-Dibromopentane waste must be segregated into a designated "Halogenated Organic Waste" container.[10] Never dispose of this chemical down the drain.[10] All waste disposal must be conducted in accordance with institutional and local environmental regulations.[2]

Experimental Protocol: Dehydrohalogenation of 2,4-Dibromopentane

The following is a representative protocol for the dehydrohalogenation of 2,4-Dibromopentane, a common transformation for dihaloalkanes. This procedure is adapted from established methods for similar substrates and should be performed with strict adherence to the safety protocols outlined above.

Objective: To synthesize a mixture of pentadienes via the base-induced elimination of two equivalents of hydrogen bromide from 2,4-Dibromopentane.

Causality of Experimental Choices:

-

Strong Base: A strong, sterically hindered base like potassium tert-butoxide is chosen to favor the E2 elimination pathway and minimize competing nucleophilic substitution reactions.

-

Anhydrous Conditions: The reaction is conducted under anhydrous conditions as the base is highly reactive with water.

-

Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is used to prevent side reactions with atmospheric oxygen and moisture.

Materials:

-

2,4-Dibromopentane

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle

-

Separatory funnel

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a nitrogen inlet.

-

Reagent Addition: Under a positive pressure of nitrogen, charge the flask with a solution of potassium tert-butoxide in anhydrous THF.

-

Initiation: Begin vigorous stirring and slowly add a solution of 2,4-Dibromopentane in anhydrous THF to the flask at room temperature via a dropping funnel.

-

Reaction: After the addition is complete, gently heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by thin-layer chromatography or gas chromatography).

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent (e.g., diethyl ether). Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation.

Emergency Procedures: A Self-Validating System

A robust emergency plan is a critical component of laboratory safety.

Spill Response

In the event of a 2,4-Dibromopentane spill:

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

-

Ventilate: Ensure the area is well-ventilated, utilizing fume hoods to exhaust vapors.

-

Contain: For small spills, contain the liquid using an inert absorbent material such as vermiculite or sand.

-

Neutralize (if applicable and safe): For spills of halogenated hydrocarbons, neutralization is not a standard procedure. Focus on absorption and proper disposal.

-

Collect and Dispose: Carefully scoop the absorbent material into a sealable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with soap and water.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow of operations for the safe handling of 2,4-Dibromopentane, from preparation to disposal and emergency response.

Caption: Workflow for safe handling and emergency response for 2,4-Dibromopentane.

Conclusion

2,4-Dibromopentane is a versatile chemical intermediate whose safe utilization hinges on a robust understanding of its properties and potential hazards. By integrating the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) into laboratory practices, researchers can confidently handle this compound while ensuring their safety and the integrity of their work. This guide serves as a comprehensive resource to support those endeavors, emphasizing the causality behind safety protocols and providing a framework for self-validating laboratory systems.

References

- Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).

- 2,4-Dibromopentane, 5G - Labscoop. (n.d.).

- CAS 19398-53-9: 2,4-Dibromopentane | CymitQuimica. (n.d.).

- Chemical Properties of Pentane, 2,4-dibromo- (CAS 19398-53-9) - Cheméo. (n.d.).

- SAFETY DATA SHEET. (2025, September 17).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- 2,4-Dibromopentane | 19398-53-9 | TCI EUROPE N.V. - Tokyo Chemical Industry. (n.d.).

- (2R,4R)-2,4-dibromopentane | C5H10Br2 | CID 92179323 - PubChem. (n.d.).

- 2,4-dibromopentane | CAS#:19398-53-9 | Chemsrc. (2025, August 24).

- Guide to Safety in Chemical Laboratories - DISAT Department of Applied Science and Technology. (2016, May 24).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Pentane, 2,4-dibromo- | C5H10Br2 | CID 137228 - PubChem - NIH. (n.d.).

- Spill procedure: Clean-up guidance. (n.d.).

- SAFETY DATA SHEET. (n.d.).

- A Comparative Analysis of the Reactivity of 2,4-Dibromo-2,4-dimethylpentan-3-one and 2,4-dibromopentan-3-one - Benchchem. (n.d.).

- CHEMICAL SPILL PROCEDURES. (n.d.).

- Halogenated Solvents in Laboratories - Campus Operations. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Halogenated Solvents in Laboratories - Campus Operations. (n.d.).

- Spill Clean-up - McMaster Biosafety Office. (n.d.).

- Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6).

- Meso-2,4-dibromopentane - the NIST WebBook. (n.d.).

- 2,4-Dibromopentane | CAS 19398-53-9 | SCBT - Santa Cruz Biotechnology. (n.d.).

- CAS Number 19398-53-9 | 2,4-Dibromopentane - Spectrum Chemical. (n.d.).

- 2,4-Dibromopentane | 19398-53-9 | Tokyo Chemical Industry UK Ltd. (n.d.).

- 2,4-dibromopentane (C5H10Br2) - PubChemLite. (n.d.).

- Safety Data Sheet - Fisher Scientific. (2015, March 19).

- Pentane, 2,4-dibromo-, (R,R)-(±)- - the NIST WebBook. (n.d.).

- 2,4-D poisoning: a review with illustration of two cases - ResearchGate. (n.d.).

- 2,4-Dibromopentane | 19398-53-9 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Khan Academy [khanacademy.org]

- 6. Show how you would accomplish the following synthetic conversions... | Study Prep in Pearson+ [pearson.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. scholarship.richmond.edu [scholarship.richmond.edu]

- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

Advanced Methodologies in the Synthesis of Dibromoalkanes: A Technical Review and Protocol Guide

Executive Summary

Dibromoalkanes (e.g., 1,2-dibromoethane, 1,4-dibromobutane) are indispensable bifunctional electrophiles in drug development and advanced materials science. They serve as critical linchpins for the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and cross-linked polymers. As a Senior Application Scientist, selecting the optimal synthetic route requires balancing thermodynamic driving forces, stereochemical fidelity, and green chemistry metrics. This whitepaper critically evaluates the primary synthetic pathways for dibromoalkanes, providing mechanistic insights and field-proven, self-validating protocols designed for high-yield, reproducible execution.

Mechanistic Pathways & Strategic Selection

The synthesis of dibromoalkanes generally proceeds via three primary strategic disconnections: the deoxygenative halogenation of diols, the acid-catalyzed cleavage of cyclic ethers, and the electrophilic dibromination of alkenes.

Deoxygenative Halogenation of Diols

The conversion of aliphatic diols to dibromoalkanes is a cornerstone of synthetic chemistry, but the choice of reagent dictates the byproduct profile and stereochemical outcome.

-

Hydrobromic Acid (HBr) and Sulfuric Acid: The classical approach utilizes HBr, often generated in situ from sodium bromide and concentrated sulfuric acid[1]. While highly scalable, this method proceeds via a carbocation intermediate for secondary or tertiary carbons, which can lead to hydride shifts and skeletal rearrangements[2][3].

-

Phosphorus Tribromide (PBr₃): PBr₃ offers milder conditions (typically ≤ 0°C) and reduced rearrangement compared to HBr. The reaction proceeds via a phosphite intermediate, followed by an SN2 displacement[2]. It is highly effective for primary and secondary diols where acidic degradation must be minimized.

-

The Appel Reaction: For substrates requiring strict stereochemical inversion and mild, neutral conditions, the Appel reaction (using triphenylphosphine and carbon tetrabromide) is the gold standard[4][5]. The reaction is driven thermodynamically by the formation of the extremely stable P=O double bond in the triphenylphosphine oxide byproduct[6]. Primary and secondary alcohols perform exceptionally well, undergoing clean SN2 inversion[5].

Acid-Catalyzed Ring-Opening of Cyclic Ethers

For specific chain lengths, such as 1,4-dibromobutane, the acid-catalyzed cleavage of tetrahydrofuran (THF) provides a highly atom-economical route[7]. Protonation of the ether oxygen generates a highly reactive oxonium ion, which undergoes sequential SN2 attacks by bromide ions to yield the linear dibromide.

Electrophilic Dibromination of Alkenes

The classical addition of elemental bromine (Br₂) across an alkene double bond yields vicinal dibromoalkanes via a bromonium ion intermediate, ensuring anti-addition[8]. Due to the toxicity and handling challenges of Br₂ gas, modern protocols employ oxidative bromination systems. Reagents such as DMSO/HBr or ceric ammonium nitrate (CAN) with KBr generate electrophilic bromine in situ, providing a safer, greener alternative with excellent yields[9][10].

Comparative Analysis of Synthetic Routes

To facilitate rapid decision-making in the laboratory, the following table summarizes the operational parameters of the primary synthetic routes.

Table 1: Comparative Analysis of Dibromoalkane Synthesis Methods

| Synthetic Route | Primary Reagents | Substrate Scope | Mechanistic Pathway | Stereochemical Outcome | Operational Considerations |

| Classical Substitution | NaBr, H₂SO₄ (yielding HBr) | Primary Diols | SN2 (1°) / SN1 (2°/3°) | Scrambled (if SN1) | Highly exothermic; risk of skeletal rearrangements[2]. |

| PBr₃ Substitution | PBr₃ | 1° / 2° Diols | Phosphite intermediate, SN2 | Inversion (major) | Milder than HBr; requires strict temperature control (≤ 0°C)[2]. |

| Appel Reaction | PPh₃, CBr₄ | 1° / 2° Diols | Alkoxyphosphonium, SN2 | Complete Inversion | Neutral conditions; requires separation of Ph₃P=O byproduct[4][5]. |

| Ether Cleavage | THF, HBr, H₂SO₄ | Cyclic Ethers | Oxonium formation, sequential SN2 | N/A (Achiral product) | Highly scalable for 1,4-dibromobutane; requires efficient scrubbing of HBr gas[1][7]. |

| Oxidative Bromination | DMSO/HBr or CAN/KBr | Alkenes | Bromonium ion intermediate | Anti-addition | Avoids toxic Br₂ gas; excellent for vicinal dibromides[9][10]. |

Visualizations of Mechanistic Workflows

Mechanism of the Appel reaction converting diols to dibromoalkanes.

Acid-catalyzed ring-opening of THF to yield 1,4-dibromobutane.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. By understanding the causality behind each operational step, scientists can troubleshoot in real-time.

Protocol A: Synthesis of 1,4-Dibromobutane via THF Cleavage

Based on established acid-catalyzed ether cleavage methodologies[1][7].

-

Acid Mixture Preparation: In a round-bottom flask equipped with a magnetic stirrer, add 48% aqueous HBr. Cool the flask in an ice bath. Slowly, dropwise, add concentrated H₂SO₄.

-

Causality: The hydration of sulfuric acid is violently exothermic. Slow addition with cooling prevents the solvent from boiling and the premature volatilization of HBr gas.

-

-

Substrate Addition: Slowly add Tetrahydrofuran (THF) to the acidic mixture.

-

Reflux & In-Process Validation: Equip the flask with a reflux condenser attached to a 5% NaOH gas scrubber (to neutralize evolving HBr/Br₂ fumes). Heat the mixture to reflux for 3-4 hours[1][7].

-

Self-Validation: As the reaction progresses, a dense, heavy brown oil will separate and sink to the bottom of the flask. This phase separation visually confirms the formation of 1,4-dibromobutane, which has a significantly higher specific gravity than the aqueous phase.

-

-

Phase Separation & Washing: Cool the mixture and transfer to a separatory funnel. Collect the denser lower organic layer. Wash the organic layer sequentially with distilled water, 5% NaHCO₃ solution, and brine.

-

Drying & Purification: Transfer the crude product to an Erlenmeyer flask and add anhydrous CaCl₂ or MgSO₄. Swirl intermittently until the liquid transitions from cloudy to completely transparent[1]. Filter the drying agent and purify the product via vacuum distillation.

Protocol B: Stereospecific Synthesis of Dibromoalkanes via the Appel Reaction

Based on mild, neutral deoxygenative halogenation techniques[4][5][11].

-

Reagent Dissolution: In an oven-dried, argon-flushed round-bottom flask, dissolve the diol substrate (1.0 equiv) and Carbon Tetrabromide (CBr₄, 2.2 equiv) in anhydrous dichloromethane (CH₂Cl₂).

-

Causality: Strict anhydrous conditions are critical. Ambient moisture will prematurely hydrolyze the highly reactive halophosphonium intermediate, severely depressing the yield[5].

-

-

Activation: Cool the reaction mixture to 0°C using an ice bath. Slowly add Triphenylphosphine (PPh₃, 2.5 equiv) in small portions over 15 minutes.

-

Causality: The initial nucleophilic attack of PPh₃ on CBr₄ is highly exothermic. Maintaining a temperature of 0°C prevents competitive elimination (E2) side reactions, particularly in sterically hindered secondary diols[5].

-

-

Reaction Monitoring & Self-Validation: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.

-

Self-Validation: The reaction progress can be visually tracked. As the reaction proceeds, triphenylphosphine oxide (Ph₃P=O) is generated as a thermodynamic sink. Because Ph₃P=O has low solubility in cold, non-polar solvent mixtures, it will begin to precipitate as a white solid, confirming active turnover[11].

-

-

Workup & Purification: Concentrate the solvent under reduced pressure. Add cold hexane or diethyl ether to crash out the remaining Ph₃P=O. Filter the white precipitate through a pad of Celite. Concentrate the filtrate and purify the resulting dibromoalkane via silica gel flash chromatography.

References

-

Sciencemadness. "Preparation of 1,4-Dibromobutane." Available at: [Link]

-

Grokipedia. "Appel reaction." Available at:[Link]

-

Thieme-Connect. "Synthesis of Bromoalkanes by Substitution of Oxygen Functionalities." Available at: [Link]

-

Wikipedia. "Appel reaction." Available at: [Link]

-

ResearchGate. "Intermediate-catalyzed mechanism for the bromination of alkenes." Available at: [Link]

-

Vaia. "Problem 21 An alternative method for the synthesis of bromoalkanes." Available at: [Link]

-

Organic Chemistry Portal. "Appel Reaction." Available at: [Link]

-

OrgoSolver. "Appel Reaction: Alcohol to Alkyl Halide." Available at: [Link]

-

ResearchGate. "An Efficient Bromination of Alkenes Using Cerium(IV) Ammonium Nitrate (CAN) and Potassium Bromide." Available at: [Link]

-

Organic Chemistry Portal. "Synthesis of 1,2-dibromoalkanes (dibromination)." Available at:[Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. vaia.com [vaia.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. grokipedia.com [grokipedia.com]

- 5. orgosolver.com [orgosolver.com]

- 6. Appel reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dibromoalkane synthesis by dibromination [organic-chemistry.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

Methodological & Application

Application Note: 2,4-Dibromopentane as a Bis-Electrophilic Cross-Linking Agent in Advanced Polymer Synthesis

Executive Summary

In the development of advanced polymeric materials, the selection of an appropriate cross-linking agent is critical for defining the mechanical, thermal, and chemical properties of the final matrix. 2,4-Dibromopentane (2,4-DBP) is a versatile, secondary dihalogenated alkane that functions as a highly effective bis-electrophile. It is prominently utilized in the synthesis of quaternary ammonium-functionalized polymers, such as Anion Exchange Membranes (AEMs) used in hydrogen fuel cells and advanced water purification systems[1]. This application note details the mechanistic rationale, experimental protocols, and validation strategies for utilizing 2,4-DBP as a structural cross-linking agent.

Mechanistic Rationale: The Superiority of Secondary Dihalides

Cross-linking tertiary amine-containing polymers (e.g., functionalized polynorbornenes) requires an alkylating agent capable of bridging two polymer chains via nucleophilic substitution (

2,4-DBP offers distinct mechanistic advantages that dictate its selection in high-performance applications:

-

Controlled Reactivity: The methyl groups adjacent to the electrophilic carbons (C2 and C4) provide precise steric hindrance. This modulates the

reaction rate, allowing for homogeneous mixing and uniform film casting before the onset of thermal curing. -

Hofmann Elimination Resistance: AEMs operate in highly alkaline environments (

). Quaternary ammonium groups are notoriously prone to Hofmann elimination if -

Disruption of Crystallinity: The chiral centers and branched structure of 2,4-DBP disrupt rigid polymer chain packing. This reduces undesirable film brittleness and improves the swelling ratio and ion transport properties of the resulting hydrogel or membrane matrix.

Mechanistic pathway of bis-alkylation using 2,4-dibromopentane to form a cross-linked network.

Comparative Data: Cross-Linker Efficacy

The choice of cross-linker directly impacts the physical properties of the resulting polymer film. The following table summarizes the comparative performance of various aliphatic dibromides when used to cross-link tertiary amine-functionalized polymers.

| Cross-Linking Agent | Structure Type | Gelation Time (at 25°C) | Alkaline Stability (Hofmann Resistance) | Membrane Flexibility | |

| 1,4-Dibromobutane | Primary Dihalide | Very High | < 1 hour | Low to Moderate | Rigid / Brittle |

| 1,5-Dibromopentane | Primary Dihalide | High | 1 - 2 hours | Moderate | Moderate |

| 2,4-Dibromopentane | Secondary Dihalide | Moderate (Controlled) | > 4 hours | High (Sterically Shielded) | High (Amorphous) |

Data synthesized from standardized polymer cross-linking profiles and patent literature regarding quaternary ammonium functionalization[1].

Experimental Protocol: Synthesis of 2,4-DBP Cross-Linked Films

This self-validating protocol outlines the generation of a cross-linked Anion Exchange Membrane using a tertiary amine-functionalized base polymer (e.g., poly(norbornene) derivative) and 2,4-dibromopentane.

Materials Required:

-

Base Polymer: Tertiary amine-functionalized polymer (e.g., 10 wt% solution in anhydrous toluene).

-

Cross-linker: 2,4-Dibromopentane (Purity >98%).

-

Solvent: Anhydrous Toluene or Tetrahydrofuran (THF).

-

Reagents for Exchange: 1M Potassium Hydroxide (KOH) aqueous solution.

Step-by-Step Methodology:

-

Solution Preparation: In a nitrogen-purged glovebox, dissolve 1.0 g of the base polymer in 10 mL of anhydrous toluene to form a homogenous, clear solution.

-

Cross-Linker Addition: Calculate the required molar equivalents of 2,4-DBP based on the desired cross-link density (typically 5 to 15 mol% relative to the available tertiary amine groups). Add the 2,4-DBP dropwise to the polymer solution while stirring continuously at 400 rpm.

-

Causality Note: Adding the cross-linker at room temperature prevents premature gelation. The secondary bromides of 2,4-DBP require thermal activation to proceed to full bis-alkylation, giving the researcher ample working time to cast a flawless film.

-

-

Film Casting: Pour the mixed solution into a flat PTFE (Teflon) mold or onto a leveled glass plate. Use a doctor blade to ensure a uniform wet film thickness of approximately 150 µm.

-

Solvent Evaporation & Thermal Curing:

-

Cover the mold partially to allow slow solvent evaporation at room temperature for 12 hours, preventing surface skinning and bubble entrapment.

-

Transfer the film to a vacuum oven. Cure thermally at 80°C for 12 hours, followed by 100°C for 4 hours to drive the

alkylation to completion. -

Self-Validation Step: Perform FT-IR spectroscopy on a small sample of the cured film. The complete disappearance of the C-Br stretching frequency (approx. 500-600 cm⁻¹) and the appearance of broad quaternary ammonium peaks validate the success of the cross-linking reaction.

-

-

Alkaline Exchange (Post-Treatment): Carefully peel the cross-linked bromide-form film from the substrate. Immerse the film in a bath of 1M KOH at room temperature for 24 hours to exchange the bromide counter-ions for hydroxide ions[2].

-

Purification: Wash the resulting hydroxide-form membrane thoroughly with deionized water until the wash water reaches a neutral pH. Store the membrane in degassed, deionized water to prevent atmospheric carbonation.

Experimental workflow for casting and cross-linking quaternary ammonium functionalized membranes.

Safety and Handling

2,4-Dibromopentane is a potent alkylating agent. It must be handled in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. In the event of skin contact, wash immediately with copious amounts of water and a mild soap solution, as alkylating agents can cause severe skin sensitization and chemical burns.

References

- Title: US8765893B2 - Norbornene-type polymers having quaternary ammonium functionality Source: Google Patents URL

- Title: US8765894B2 - Norbornene-type polymers having quaternary ammonium functionality Source: Google Patents URL

Sources

Application Note: Synthesis of Nitrogen and Sulfur Heterocycles via 2,4-Dibromopentane Alkylation

Introduction & Chemical Rationale

In the realm of drug discovery and materials science, the spatial arrangement of functional groups is paramount. (C₅H₁₀Br₂) serves as a highly versatile 1,3-dielectrophilic building block. Unlike simple linear dihalides, the presence of the two methyl groups at the α- and α'-positions provides a unique scaffold for introducing stereodefined structural rigidity into heterocyclic pharmacophores [1].

Depending on the nature of the nucleophile, 2,4-dibromopentane can be driven to form 4-membered (azetidines), 5-membered (1,2-dithiolanes), or 7-membered (1,4-diazepanes) rings. This application note details the mechanistic causality, stereochemical considerations, and validated protocols for synthesizing these critical heterocyclic systems.

Mechanistic Principles of Heterocycle Formation

Stereochemical Fidelity

2,4-Dibromopentane exists as meso (2R, 4S) and dl (racemic 2R,4R / 2S,4S) diastereomers. The stereochemistry of the starting material directly dictates the geometry of the resulting heterocycle. Because the cyclization proceeds via two sequential Sₙ2 displacements, a double inversion occurs. Consequently, reacting the meso-dibromide with a dinucleophile yields a cis-dimethyl heterocycle, whereas the dl-dibromide yields a trans-dimethyl heterocycle. This fidelity is crucial for drug development professionals requiring stereocontrolled building blocks.

Kinetic vs. Thermodynamic Control

The primary challenge in utilizing a 1,3-dielectrophile is avoiding intermolecular chain-growth polymerization. To favor intramolecular cyclization (ring closure), reactions must be conducted under pseudo-high-dilution conditions. This is achieved experimentally by the slow, dropwise addition of the dielectrophile into an excess of the nucleophile, ensuring the steady-state concentration of the reactive intermediate remains exceptionally low.

Reaction pathways of 2,4-dibromopentane yielding diverse heterocyclic systems.

Quantitative Data Summary

The table below summarizes the reaction parameters and quantitative outcomes for the primary heterocycles synthesized from 2,4-dibromopentane.

| Target Heterocycle | Ring Size | Nucleophile / Reagent | Stoichiometry (E:Nu) | Typical Yield | Primary Byproduct |

| 2,4-Dimethylazetidine | 4-Membered | Primary Amine (R-NH₂) | 1:1 | Variable | Linear alkylated amines |

| 3,5-Dimethyl-1,2-dithiolane | 5-Membered | Piperidinium tetrathiotungstate | 1:1 | 64% | Polymeric disulfides |

| 5,7-Dimethyl-1,4-diazepane | 7-Membered | 1,2-Diaminoethane | 1:2 | >50% | Intermolecular oligomers |

Experimental Protocols

Protocol A: Synthesis of 3,5-Dimethyl-1,2-dithiolane

This protocol leverages a specialized sulfur transfer reagent to construct a 5-membered cyclic disulfide [3].

Causality of Experimental Choices: The choice of piperidinium tetrathiotungstate over traditional sodium disulfide (Na₂S₂) is driven by the need to suppress competitive E2 elimination reactions. 2,4-Dibromopentane is highly susceptible to elimination under strongly basic conditions. Tetrathiotungstate acts as a mild, non-basic sulfur transfer agent, ensuring that the Sₙ2 substitution pathway dominates and cleanly delivers the S₂ unit to the dielectrophile.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under inert argon atmosphere, dissolve 1.0 equivalent of 2,4-dibromopentane in anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Slowly add 1.1 equivalents of piperidinium tetrathiotungstate to the stirring solution at room temperature.

-

Thermal Activation: Heat the reaction mixture to 60 °C for 4–6 hours.

-

Workup: Cool the mixture to room temperature, dilute with diethyl ether, and wash sequentially with water and brine to remove the DMF and piperidinium salts.

-

Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography (hexane/ethyl acetate).

Self-Validating System: Checkpoint: The reaction mixture will initially exhibit the deep red/orange color characteristic of the tetrathiotungstate complex. As the sulfur transfer completes and the tungsten byproduct precipitates, the solution will transition to a pale yellow state, visually validating the completion of the cyclization.

Protocol B: Synthesis of 5,7-Dimethyl-1,4-diazepane

This protocol details the formation of a 7-membered nitrogen heterocycle, a critical substructure in various neuroactive and therapeutic polyamines [2].

Experimental workflow for the synthesis of 5,7-dimethyl-1,4-diazepane.

Causality of Experimental Choices: Absolute ethanol is selected as the solvent because its protic nature helps stabilize the developing transition states during the Sₙ2 displacement, while maintaining the solubility of the diamine. The addition of KCl is a strategic thermodynamic choice: it leverages the common-ion effect and the differential solubility of halide salts in ethanol to drive the precipitation of KBr. This effectively sequesters the bromide leaving groups, preventing reverse reactions or complexation with the newly formed amine [2].

Step-by-Step Methodology:

-

Preparation: Dissolve 2.34 g (10 mmol) of 2,4-dibromopentane in 50 mL of absolute ethanol.

-

Controlled Addition: Equip a reaction flask with 1.2 g (20 mmol) of 1,2-diaminoethane hydrate. Slowly add the ethanolic 2,4-dibromopentane solution dropwise via an addition funnel under vigorous stirring.

-

Cyclization: Once addition is complete, heat the mixture to 50 °C and maintain for 1 hour.

-

Halide Sequestration: Add 10 g of solid KCl to the mixture and continue heating at 50 °C for an additional 30 minutes.

-

Filtration: Cool the mixture to room temperature and vacuum filter the dense KBr/KCl precipitate. Wash the filter cake with a small volume of cold absolute ethanol.

-

Isolation: Distill the filtrate under reduced pressure to remove the ethanol and unreacted diamine.

-

Salt Conversion: Purify the crude 5,7-dimethyl-1,4-diazepane by dissolving it in a minimal amount of ether and bubbling dry HCl gas to precipitate the compound as its stable hydrochloride salt.

Self-Validating System: Checkpoint: The immediate generation of an exothermic response upon the dropwise addition of 2,4-dibromopentane confirms the activation of the initial alkylation sequence. The subsequent formation of a dense, filterable white precipitate upon KCl addition validates the completion of the halogen displacement cycle.

References

-

PubChem. "Pentane, 2,4-dibromo-". National Institutes of Health (NIH). URL:[Link]

- Google Patents. "US20030013772A1 - Composition, synthesis and therapeutic applications of polyamines". United States Patent and Trademark Office.

-

Dhar, P.; Chandrasekaran, S. "Piperidinium tetrathiotungstate as sulfur transfer reagent: synthesis of cyclic disulfides". Journal of Organic Chemistry, 1989, 54, 2998. URL:[Link]

role of 2,4-Dibromopentane in Grignard reagent formation

Application Note: The Role and Limitations of 2,4-Dibromopentane in Grignard Reagent Formation

Executive Summary

In organometallic synthesis and drug development, the generation of di-Grignard reagents from dihalides is a highly length-dependent process. While 1,5-dihalides readily form stable di-Grignards used to build complex heterocyclic scaffolds, 1,3-dihalides such as 2,4-dibromopentane present a classic mechanistic anomaly. Attempts to form a 1,3-di-Grignard reagent from 2,4-dibromopentane overwhelmingly fail. Instead, the reaction acts as a precursor for intramolecular cyclization (yielding 1,2-dimethylcyclopropane) and elimination (yielding pentenes).

This application note details the causality of this divergence, provides a self-validating protocol for observing these pathways, and outlines alternative strategies for researchers requiring 1,3-dinucleophile equivalents.

Mechanistic Causality: The 1,3-Dihalide Anomaly

The failure of 2,4-dibromopentane to form a stable di-Grignard reagent is rooted in the reaction kinetics and the spatial proximity of the reactive centers. When the first equivalent of magnesium inserts into the C2–Br bond via oxidative addition, it generates a highly reactive mono-Grignard intermediate.

From this point, the reaction diverges from standard Grignard formation due to two competing intramolecular pathways:

-

Proximity Effect and Cyclization: The newly formed nucleophilic carbanion at C2 is separated from the electrophilic C4 (bearing the second bromine) by only one methylene group. The activation energy for an intramolecular 3-exo-tet nucleophilic substitution is significantly lower than the entropic barrier required for a second intermolecular magnesium insertion. This rapid intramolecular Wurtz-type coupling forces ring closure, yielding 1,2-dimethylcyclopropane [1].

-

Competing Elimination: Concurrently, the mono-Grignard intermediate can undergo β-hydride elimination or radical disproportionation, leading to the formation of cis- and trans-2-pentene [2].

Mechanistic pathways of 2,4-dibromopentane reacting with Mg, showing cyclization vs. elimination.

Quantitative Product Distribution

When 2,4-dibromopentane is subjected to standard Grignard conditions (excess Mg in anhydrous diethyl ether), the target di-Grignard product is virtually non-existent. The quantitative distribution of volatile products is summarized below for reference during GC-MS analysis.

| Product | Relative Yield (%) | Mechanism of Formation | GC-MS m/z (M⁺) |

| cis/trans-2-Pentene | ~40 - 45% | β-Hydride elimination / Radical disproportionation | 70 |

| trans/cis-1,2-Dimethylcyclopropane | ~20 - 25% | Intramolecular Wurtz-type coupling (3-exo-tet) | 70 |

| Intermolecular Byproducts | ~30 - 40% | Intermolecular Wurtz coupling / Polymerization | >140 |

| 2,4-Dideuteropentane (D₂O quench) | < 1% | Di-Grignard formation (Failed pathway) | 74 |

Self-Validating Experimental Protocol

To empirically demonstrate the failure of di-Grignard formation and the dominance of cyclization, the following protocol incorporates a Deuterium Oxide (D₂O) quench. This acts as a self-validating system: if the di-Grignard were to successfully form, quenching with D₂O would yield 2,4-dideuteropentane. Its absence in the final GC-MS trace confirms the mechanistic divergence into cyclopropanes and alkenes.

Materials Required:

-

2,4-Dibromopentane (purified, anhydrous)

-

Magnesium turnings (surface-activated)

-

Anhydrous diethyl ether (Et₂O)

-

Iodine (I₂) crystals

-

Deuterium oxide (D₂O, 99.9% D)

Step-by-Step Methodology:

-

Apparatus Preparation: Flame-dry a 50 mL Schlenk flask equipped with a reflux condenser and magnetic stir bar under a steady stream of Argon.

-

Magnesium Activation: Add 2.5 equivalents of Mg turnings (relative to the dihalide) to the flask. Add a single crystal of I₂. Stir dry until the iodine vaporizes (purple gas) and coats the Mg surface, activating it by removing the passivating oxide layer.

-

Solvent Addition: Inject 10 mL of anhydrous Et₂O into the flask.

-

Initiation: Prepare a solution of 1.0 mmol 2,4-dibromopentane in 5 mL anhydrous Et₂O. Inject 0.5 mL of this solution into the Schlenk flask. Do not stir. Wait for the localized formation of bubbles and slight cloudiness, indicating the initiation of the Grignard reaction.

-

Controlled Addition: Once initiated, cool the flask to 0 °C using an ice bath. Add the remaining 2,4-dibromopentane solution dropwise over 30 minutes. Note: The low temperature minimizes intermolecular polymerization but will not prevent the rapid intramolecular cyclization.

-

Reaction Maturation: Allow the mixture to stir for 2 hours, gradually warming to room temperature.

-

Self-Validating Quench: Extract a 1.0 mL aliquot of the reaction mixture using a gas-tight syringe and inject it into a sealed vial containing 1.0 mL of D₂O. Shake vigorously to quench any active organometallic species.

-

Analysis: Extract the organic layer from the quench vial and analyze via GC-MS.

-

Validation Check: Scan for m/z 74 (2,4-dideuteropentane). A negligible signal validates that the di-Grignard did not form. High-intensity peaks at m/z 70 confirm the presence of 1,2-dimethylcyclopropane and 2-pentene.

-

Alternative Strategies for 1,3-Dinucleophile Synthesis

In medicinal chemistry, 1,3-dinucleophiles are highly sought after for synthesizing complex 6-membered heterocyclic scaffolds (e.g., functionalized piperidines). Because 2,4-dibromopentane cannot be converted into a 1,3-di-Grignard reagent, researchers must utilize alternative synthetic logic:

-